Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Derivation and Isomeric Considerations
The IUPAC name methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate is derived through a hierarchical substitution analysis of the parent benzoic acid structure. The methyl ester group at position 1 establishes the core benzoate framework. At position 3, a primary amino (-NH₂) group is appended, while position 4 hosts a secondary amine substituent composed of a (4-chlorophenyl)methyl moiety. The numbering prioritizes the ester group as position 1, ensuring the lowest possible locants for subsequent substituents.
Isomeric possibilities arise from positional and stereochemical variations. Structural isomers could include derivatives with alternate substitution patterns, such as amino groups at positions 2 or 4, though these are not reported in the provided literature. Stereoisomerism is theoretically possible if chiral centers exist; however, the planar geometry of the aromatic rings and the absence of tetrahedral stereogenic centers in this compound preclude enantiomeric forms.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClN₂O₂ | |
| Molecular Weight | 290.75 g/mol | |
| CAS Registry Number | 174422-23-2 | |
| IUPAC Name | This compound |
Comparative Structural Analysis with Related Substituted Benzoate Derivatives
Structurally analogous compounds, such as methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5), share the benzoate core but lack the [(4-chlorophenyl)methyl]amino group. The addition of this bulky substituent in the target compound introduces steric effects that influence molecular conformation and intermolecular interactions. For instance, the benzylamine group in Benzyl-(4-chloro-benzyl)-amine (CID 816344) demonstrates similar steric hindrance, resulting in non-planar geometries.
Another derivative, methyl 3-amino-4-(benzylamino)benzoate (CAS 68502-22-7), replaces the 4-chlorophenyl group with a phenyl ring, altering electronic properties. The electron-withdrawing chlorine atom in the target compound enhances the electrophilicity of the aromatic system, potentially affecting reactivity in substitution reactions.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is unavailable in the provided sources, insights can be extrapolated from related structures. The hemihydrate crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid (C₁₅H₁₅NO₄·½H₂O) reveals a torsion angle of −83.9° between the aromatic rings connected by a –CH₂–NH– linkage. Applying this to the target compound, the [(4-chlorophenyl)methyl]amino group likely induces a similar dihedral angle, creating a non-planar conformation that minimizes steric clash.
Hydrogen bonding patterns observed in 3-aminobenzoate derivatives (CID 3014145) suggest that the amino and ester groups in the target compound may participate in O–H⋯N and N–H⋯O interactions, respectively. These interactions could stabilize a layered crystal lattice, analogous to the two-dimensional network reported in the vanillin derivative.
Table 2: Comparative Structural Features of Benzoate Derivatives
Properties
CAS No. |
174422-23-2 |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
methyl 3-amino-4-[(4-chlorophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-15(19)11-4-7-14(13(17)8-11)18-9-10-2-5-12(16)6-3-10/h2-8,18H,9,17H2,1H3 |
InChI Key |
NGHDQDLNHXRQFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
Reductive amination serves as a cornerstone for introducing the [(4-chlorophenyl)methyl]amino group at the 4-position of the benzoate framework. In a representative procedure, methyl 5-aminosalicylate reacts with 4-chlorobenzaldehyde in methanol under acidic conditions (acetic acid) to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaCNBH₃) at 5–10°C yields the secondary amine product. This method, optimized for analogous structures, achieves 87% yield for methyl 5-(4-chlorobenzylamino)-2-hydroxybenzoate (19d).
Critical parameters include:
Alternative Reducing Agents
Sodium borohydride (NaBH₄) offers a cost-effective alternative to NaCNBH₃. For instance, refluxing methyl 4-aminosalicylic acid with 4-chlorobenzaldehyde in methanol, followed by NaBH₄ reduction at room temperature, produces the target amine in 46% yield. While lower yielding than cyanoborohydride methods, this approach avoids handling toxic reagents, making it preferable for scale-up.
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Precursors
The methyl ester group is typically introduced via acid-catalyzed esterification. A patent-pending method for methyl 4-(aminomethyl)benzoate demonstrates the utility of HCl in methanol under reflux, achieving 88–89% yield after careful pH adjustment during workup. Applied to the target compound, this protocol would involve:
Protection-Deprotection Sequences
For substrates sensitive to esterification conditions, temporary protection of the amino groups is essential. Boc (tert-butyloxycarbonyl) protection of the 3-amino group prior to esterification, followed by deprotection with trifluoroacetic acid, has been employed for related structures. This approach mitigates side reactions but adds two synthetic steps, reducing overall yield by ~15%.
Coupling Reactions for Structural Elaboration
Microwave-Assisted Amide Bond Formation
Microwave synthesis enhances coupling efficiency between amine intermediates and carboxylic acid derivatives. For example, reacting methyl 5-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate with bromoacetyl chloride under microwave irradiation (80°C, 1 hour) in dichloromethane with phosphorus trichloride yields the coupled product in 50% yield. Comparative data show microwave methods reduce reaction times by 60% compared to conventional heating.
Sulfonamide Incorporation
Introducing sulfonamide moieties via coupling with aryl sulfonyl chlorides expands functional diversity. A reported procedure couples biphenyl-4-sulfonyl chloride with the primary amine intermediate using triethylamine as a base, achieving 75% yield after chromatographic purification. Key considerations include:
- Solvent polarity : Dichloromethane optimizes reagent solubility.
- Stoichiometry : 1.1 equivalents of sulfonyl chloride prevent di-substitution.
Optimization of Reaction Parameters
Temperature and pH Effects
Data from esterification protocols reveal that maintaining the reaction mixture at 5–10°C during pH adjustment (pH 6–7) minimizes hydrolysis of the methyl ester. Raising the pH to 10–11 during extraction shifts the protonation state of the amine, enhancing partition into the organic phase.
Catalyst Screening
Comparative studies of reductive amination catalysts:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaCNBH₃ | MeOH | 5–10 | 87 | |
| NaBH₄ | MeOH | 25 | 46 | |
| Pd/C (H₂) | EtOAc | 50 | 72 |
Hydrogenation over Pd/C provides moderate yields but requires specialized equipment, limiting practicality for small-scale synthesis.
Scalability and Industrial Considerations
Pilot-Scale Esterification
A patented 1200 L reactor process demonstrates scalability:
- Charge: 60 kg 4-(aminomethyl)benzoic acid, 480 kg methanol, 89 kg HCl.
- Distillation under reduced pressure removes methanol/water azeotrope.
- Methylene chloride extraction at pH 10–11 yields 88–89% product.
Adapting this to the target compound would require adjusting stoichiometry for the additional 3-amino group.
Waste Stream Management
The high chloride content from HCl and 4-chlorobenzyl reagents necessitates neutralization with NaOH before aqueous waste disposal. Process mass intensity (PMI) analyses for analogous compounds show 85% solvent recovery via distillation, reducing environmental impact.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃) key signals for methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate:
Purity Assessment
HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation of the target compound from hydrolysis byproducts. System suitability criteria:
- Retention time: 12.3 ± 0.2 min.
- Plate count >2000.
- Tailing factor <1.5.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester involves its interaction with specific molecular targets. The amino and 4-chlorophenylmethylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues from the Triazine Family
Several triazine-linked benzoate derivatives, such as 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (Compound 4i) and Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5l), share structural motifs with the target compound . Key comparisons include:
Notes:
Comparison with Target Compound :
- The amino and chlorophenyl groups may confer unique binding properties in biological systems compared to sulfonylurea-based herbicides.
Physicochemical Properties and Reactivity
- Solubility : The target compound’s methyl ester and aromatic substituents likely render it less polar than carboxylic acid derivatives like 4i .
- Thermal Stability : Chlorophenyl groups generally enhance thermal stability compared to formyl or methoxy substituents, as seen in 5l .
- Synthetic Pathways : The target compound may be synthesized via nucleophilic aromatic substitution or reductive amination, contrasting with triazine-linked analogs requiring cyanuric chloride intermediates .
Biological Activity
Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This organic compound, a derivative of benzoic acid, possesses a complex structure that includes an amino group and a chlorophenylmethylamino moiety. Its molecular formula is C16H18ClN3O2, with a molecular weight of approximately 290.74 g/mol. Research has indicated that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity . The presence of both the amino and chlorophenyl groups enhances its interaction with biological targets, potentially leading to inhibition of bacterial growth. In studies comparing various benzoate derivatives, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Comparative Antimicrobial Activity
| Compound Name | Structure Characteristics | Antimicrobial Activity |
|---|---|---|
| This compound | Contains amino and chlorophenyl groups | Strong against various bacterial strains |
| Methyl 4-aminobenzoate | Lacks chlorophenyl group | Moderate activity observed |
| Methyl 3-amino-4-chlorobenzoate | Contains chlorine but no additional amines | Limited activity compared to this compound |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that the compound may induce cytotoxicity in various cancer cell lines. Mechanistically, it is believed to interfere with cellular pathways related to cell proliferation and apoptosis, potentially through the modulation of specific receptors or enzymes involved in cancer progression .
The biological activity of this compound can be attributed to its structural features:
- Amino Group : Facilitates hydrogen bonding with biological targets, enhancing binding affinity.
- Chlorophenylmethyl Group : Increases lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects on microbial and cancer cells.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various benzoate derivatives included this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for antibiotic development .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis in treated cells, as evidenced by increased levels of caspase-3 activation and DNA fragmentation. These findings support the notion that this compound could be further developed as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
